molecular formula C17H16N2O4 B1679321 4-N-Maleimidobenzoic acid-NHS CAS No. 64191-06-6

4-N-Maleimidobenzoic acid-NHS

Cat. No.: B1679321
CAS No.: 64191-06-6
M. Wt: 312.32 g/mol
InChI Key: XZFYSTPLSPZNKJ-UHFFFAOYSA-N
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Description

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is a compound that serves as a versatile linker in bioconjugation and protein labeling applications. It is specifically designed to react with thiol groups, forming covalent linkages that facilitate the coupling of proteins, peptides, or other molecules to thiol-bearing biomolecules. The N-hydroxysuccinimide ester component reacts efficiently with primary amines, such as those found in the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a stable covalent bond .

Mechanism of Action

Target of Action

The primary target of 4-N-Maleimidobenzoic acid-NHS is proteins, specifically the amino and sulfhydryl groups present in proteins . The compound is a protein crosslinker, which means it forms covalent bonds between different protein molecules, thereby facilitating the coupling of proteins, peptides, or diverse molecules to thiol-bearing biomolecules .

Mode of Action

This compound contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm . The mode of action involves two steps. First, the carrier protein is activated by the reaction of its amino group with the succinimide moiety. Then, the thiol group on the peptide reacts with the maleimide moiety . This interaction results in the formation of a stable covalent bond between the protein molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein-protein interactions. By forming covalent bonds between different protein molecules, this compound can alter the structure and function of proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Result of Action

The molecular and cellular effects of this compound action are primarily related to its ability to crosslink proteins. By forming covalent bonds between different protein molecules, it can alter the structure and function of these proteins. This can have a variety of effects, depending on the specific proteins involved and the biochemical pathways they are part of .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS-ester and maleimide groups, potentially influencing the compound’s ability to crosslink proteins . Additionally, factors such as temperature and the presence of other chemicals could also impact the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester typically involves the reaction of 4-Maleimidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in a solvent like tetrahydrofuran at -15°C for 2 hours, followed by room temperature for 3 hours. This method yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

    Addition Reactions: The maleimide group reacts with thiol groups to form thioether linkages.

Common Reagents and Conditions

    Primary Amines: React with the N-hydroxysuccinimide ester under neutral or slightly basic conditions.

    Thiol Groups: React with the maleimide group under mild conditions to form stable thioether bonds.

Major Products Formed

    Amide Bonds: Formed from the reaction with primary amines.

    Thioether Bonds: Formed from the reaction with thiol groups.

Scientific Research Applications

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is widely used in various scientific research applications, including:

    Chemistry: Utilized as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Employed in protein labeling and bioconjugation to study protein interactions and functions.

    Medicine: Used in the development of targeted drug delivery systems and diagnostic assays.

    Industry: Applied in the production of biosensors and other analytical devices

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is unique due to its specific reactivity with both thiol and primary amine groups, making it highly versatile for various bioconjugation applications. Its ability to form stable covalent bonds under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZMVGSEGJHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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